Product packaging for Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)(Cat. No.:CAS No. 4196-99-0)

Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2)

Cat. No.: B1666986
CAS No.: 4196-99-0
M. Wt: 535.5 g/mol
InChI Key: NWCQPXYQFBNCDV-UHFFFAOYSA-N
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Description

Biebrich Scarlet (C.I. 26905) is an anionic mono-azo dye with the chemical formula C₂₂H₁₄N₄O₇S₂Na₂ and a molecular weight of 556.5 g/mol . It is a scarlet-red dye highly soluble in water and ethanol . In research, it is primarily valued as a key histological stain. It is famously employed as a plasma stain in Masson's trichrome protocol, where it helps distinguish muscle fibers (red) from collagen, which is subsequently stained blue . Furthermore, its application extends to fluorescent staining, where it specifically binds to the cytoplasmic granules of eosinophils in tissue samples, aiding in their identification . Beyond histology, Biebrich Scarlet serves as a model compound in environmental science research. Studies focus on developing and optimizing methods, such as adsorption using magnetic zeolite or photocatalytic degradation with ZnO nanoparticles , for the removal of azo dyes from wastewater, investigating the mitigation of industrial water pollution . Researchers should note that this dye is not for diagnostic or therapeutic use. This product is strictly for Research Use Only (RUO) and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N4NaO7S2 B1666986 Benzenesulfonic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) CAS No. 4196-99-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4196-99-0

Molecular Formula

C22H16N4NaO7S2

Molecular Weight

535.5 g/mol

IUPAC Name

disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C22H16N4O7S2.Na/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33);

InChI Key

NWCQPXYQFBNCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

Appearance

Solid powder

Other CAS No.

4196-99-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biebrich scarlet;  NSC 79710;  NSC-79710;  NSC79710

Origin of Product

United States

Historical Context and Early Academic Investigations of Biebrich Scarlet

Genesis and Early Commercialization of Biebrich Scarlet

Biebrich scarlet, also known by names such as Croceine scarlet, Ponceau B, or Acid Red 66, emerged in 1878 through the work of German chemist Rudolf Nietzki. wikipedia.orgdawnscientific.comstainsfile.com Nietzki, who was employed by Kalle & Co. in Biebrich (Wiesbaden), Germany, is credited as the inventor of this dye, completing his contributions by August 1880. wikipedia.org The dye was first commercially marketed in Biebrich on Rhine in February 1879 by Kalle & Co., which gave the dye its name. researchgate.nettandfonline.comnih.gov By July 1879, Friedrich Bayer & Co. in Elberfeld also began independent production of the dye. tandfonline.com Biebrich scarlet holds the distinction of being the first commercial bis-azo dye. researchgate.nettandfonline.comnih.gov Its introduction was part of a wave of scarlet red dyes, also referred to as Ponceau reds, developed around 1878, following a period of significant advancement in orange azo dyes between 1875 and 1877. mdpi.com

Initially, Biebrich scarlet gained popularity as a dye for wool and silk. tandfonline.com Its commercial success led to its production by other German companies, who marketed it under various names. tandfonline.com The dye is an anionic azo dye used for coloring wool, silk, cotton, and paper in the textile and paper industries. wikipedia.orgresearchgate.net

Pioneering Chemical Synthesis and Patent Documentation

The synthesis of Biebrich scarlet involves the sulfonation of 4-aminoazobenzene (B166484) with fuming sulfuric acid, followed by diazotization of the resulting product and subsequent coupling with 2-naphthol. tandfonline.com This manufacturing process was detailed in an 1880 patent, dated February 24, assigned to Badische Anilin and Soda Fabrik, although the product was not explicitly named in this patent. tandfonline.com A patent application specifically related to Biebrich scarlet was submitted on November 29, 1879, and granted on February 16, 1880, as German patent number 38919. tandfonline.com This patent was likely the result of an application by Friedrich Grassler on behalf of Kalle & Co. and Friedrich Bayer & Co. tandfonline.com

Early Academic Debates on Biebrich Scarlet's Chemical Structure and Isomerism

Early academic investigations into Biebrich scarlet involved debates regarding its precise chemical structure and the possibility of isomerism. Wilhelm von Miller, a professor of chemistry at the University of Munich, investigated Biebrich scarlet, prompted by a recently published patent. tandfonline.com In a report sent to the journal of the German chemical society, Berichte, on March 18, 1880, von Miller suggested that Biebrich scarlet was a mixture of one yellow and two red dyes. tandfonline.com

The chemical structure of Biebrich scarlet, as a disazo dye, contains 4-aminoazobenzene coupled with β-naphthol. researchgate.net These dyes can exist as different isomers depending on the position of the sulfonic acid groups. researchgate.net Additionally, when an azo group is adjacent to a hydroxyl group in the molecular structure, a tautomeric equilibrium can be established between the azoenol and the ketohydrazone forms. mdpi.com This tautomerism is characteristic of β-naphthol dyes and was a subject of discussion in the early investigations of Biebrich scarlet. researchgate.netnih.govmdpi.com

Table 1: Early Reported Properties and Composition of Biebrich Scarlet

Property/ComponentEarly Findings (Von Miller)Early Findings (Nietzki)Confirmed Structure/Composition
CompositionMixture of 1 yellow, 2 red dyes tandfonline.comMixture of mono- & di-sulfonates (mainly di-) tandfonline.comPrimarily disulfonate tandfonline.com
Sulfonation Level ReportedTri-sulfonate tandfonline.comMono- and di-sulfonates tandfonline.comDisulfonate tandfonline.com
Reduction ProductsNot specifiedp-phenylenediaminesulfonic acid, sulfanilic acid, 1-amino-2-naphthol (B1212963) tandfonline.comConsistent with disulfonate tandfonline.com
TautomerismNot explicitly mentionedPossibility of keto vs. enol form discussed researchgate.netnih.govAzo-enol and keto-hydrazone tautomerism mdpi.com

Table 2: Chemical Identifiers and Basic Properties

PropertyValueSource
Chemical FormulaC₂₂H₁₄N₄Na₂O₇S₂ wikipedia.orgdawnscientific.comstainsfile.comnih.govwjir.orgorientjchem.orgthermofisher.com
Molecular Weight556.48 - 556.5 g/mol wikipedia.orgdawnscientific.comstainsfile.comwjir.orgorientjchem.orgthermofisher.com
CAS Number4196-99-0 dawnscientific.comstainsfile.comtandfonline.comnih.govwjir.orgcalpaclab.comspectrumchemical.comnationaldiagnostics.com
C.I. Number26905 wikipedia.orgdawnscientific.comstainsfile.comtandfonline.comwjir.orgbiognost.com
C.I. NameAcid Red 66 dawnscientific.comstainsfile.comtandfonline.comwjir.org
AppearanceRed to brown powder dawnscientific.comthermofisher.com
Solubility (Water)Soluble dawnscientific.comstainsfile.comwmich.edu
Solubility (Ethanol)Soluble dawnscientific.comstainsfile.com
Absorption Maximum~505 - 510 nm wikipedia.orgstainsfile.comwjir.orgorientjchem.org

Synthesis Methodologies and Structural Elucidation Studies for Biebrich Scarlet and Its Derivatives

Advanced Synthetic Approaches to Biebrich Scarlet and Analogues

Biebrich scarlet was notably the first commercial disazo dye prepared from separate diazo and coupling components, introduced in 1879. daryatamin.commdpi.com A historical method for obtaining "Biebrich scarlet" involves diazotizing the disulphonic acid of amidoazobenzene and combining it with β-naphthol. sciencemadness.org

While the search results provide the general chemical structure and indicate it is a disazo dye synthesized from specific components, detailed advanced synthetic approaches or recent research specifically on novel synthetic routes for Biebrich scarlet or its direct analogues are not extensively detailed in the provided snippets. The information focuses more on its historical synthesis and classification as a disazo dye. daryatamin.comsciencemadness.orgmdpi.com Research on the synthesis of analogues of other compounds, such as poly(VPAVG) or imidazolium-based nanoclays, is mentioned in the context of using Biebrich scarlet as a stain, but not on the synthesis of Biebrich scarlet analogues themselves. dtic.milumsystem.edu

Characterization of Sulfonation Patterns in Biebrich Scarlet Synthesis

Biebrich scarlet contains two sulfonate (SO3-) groups. wikipedia.orgresearchgate.net The presence of sulfonate groups contributes to its anionic nature and water solubility. wikipedia.orgmdpi.com The historical synthesis mentions diazotizing the disulphonic acid of amidoazobenzene, indicating that sulfonation is a key part of the synthesis process, introducing the sulfonate groups onto the aromatic rings. sciencemadness.org

Mechanisms of Interaction of Biebrich Scarlet with Biological Macromolecules

Protein-Biebrich Scarlet Binding Dynamics

The binding of Biebrich scarlet to proteins is a complex process influenced by the chemical properties of the dye and the protein's structure and charge distribution.

Conformational Changes in Proteins Induced by Biebrich Scarlet Binding

The binding of Biebrich scarlet to proteins can induce changes in protein conformation. Studies using techniques such as circular dichroism melting have shown that the non-specific binding of anionic azo compounds like Biebrich scarlet can cause changes in the secondary conformation of proteins, potentially transitioning from -sheet to helix structures. ludist.com.cn These conformational changes are a consequence of the non-covalent interactions formed between the dye and the peptide chain. ludist.com.cn The binding of ligands, including dyes, to proteins is known to induce conformational changes, which are fundamental to protein function. researchgate.netnih.govnih.govplos.org

Kinetics and Thermodynamics of Protein-Dye Complex Formation

The kinetics and thermodynamics of Biebrich scarlet binding to proteins have been investigated to understand the dynamics and stability of the resulting complexes. The binding process can be analyzed using models such as the Temkin absorption model. ludist.com.cn Studies on the binding of dianionic azo dyes, including Biebrich scarlet, to proteins like hen egg-white lysozyme (B549824) have shown cooperative binding behavior. oup.com The binding isotherms can be analyzed using stepwise binding schemes to evaluate binding constants. oup.com The hydrophobicity of the ligand, its orientation in the bound state, and the distribution of charged residues on the protein all influence the binding behavior. oup.com

Research on the binding of Biebrich scarlet to -chymotrypsin characterized the 1:1 protein-dye complex with a dissociation constant () of M in 0.1 M phosphate (B84403) buffer at pH 7.6 and 22°C. researchgate.netresearchgate.net Complex formation is accompanied by a red shift in the visible spectrum of the dye. researchgate.net

Table 1: Dissociation Constant for Biebrich Scarlet - -Chymotrypsin Complex

ProteinLigandConditionsDissociation Constant ()Citation
-ChymotrypsinBiebrich Scarlet0.1 M phosphate buffer, pH 7.6, 22°C M researchgate.netresearchgate.net

The study of kinetics and thermodynamics provides insights into the molecular recognition process, conformational changes, and non-covalent forces involved in protein-ligand interactions. researchgate.netnih.govrsc.org

Specificity of Biebrich Scarlet Binding to Basic Proteins

Biebrich scarlet exhibits a notable specificity for basic proteins, particularly under alkaline conditions. biognost.comdawnscientific.com This property makes it valuable in histochemical staining techniques for demonstrating basic protein-rich sites. psu.edu The anionic nature of Biebrich scarlet facilitates its electrostatic interaction with the positively charged regions of basic proteins. ludist.com.cnresearchgate.net This selective binding is utilized in various staining procedures. biognost.comdawnscientific.com Biebrich scarlet binds to the cationic region of histones and does not interact with nucleohistones at pH 6-9. semanticscholar.org

Interactions with Chromosomal Components

Biebrich scarlet is employed in cytochemical methods to study chromosomal components, specifically to demonstrate the presence of basic proteins.

Basic Protein Demonstration in Dinoflagellate Chromosomes

Biebrich scarlet has been successfully used to demonstrate basic proteins in dinoflagellate chromosomes. nih.govdp.techresearchgate.net Routine cytochemical methods often prove ineffective in demonstrating basic protein in these organisms because their chromosomes can dissolve upon DNA removal. nih.govresearchgate.net However, techniques utilizing alkaline Biebrich scarlet allow the DNA to remain intact while providing a positive reaction for basic protein in the chromosomes of examined dinoflagellates. nih.govresearchgate.net For instance, studies on Amphidinium carterae and Noctiluca miliaris have shown that acid-soluble proteins extracted from fixed nuclei give a positive reaction with alkaline Biebrich scarlet, and urea (B33335) polyacrylamide gel electrophoresis revealed a band of basic protein co-migrating with histone H4. nih.gov The chromosomes of Oxyrrhis marina also retain their form after DNA removal, and their basic protein, which co-migrates with histone H4, can be demonstrated using various cytochemical methods, including Biebrich scarlet staining. nih.gov

Table 2: Basic Protein Demonstration in Dinoflagellate Chromosomes using Alkaline Biebrich Scarlet

Dinoflagellate SpeciesMethod UsedResult for Basic ProteinCo-migrates with HistoneCitation
Amphidinium carteraeAlkaline Biebrich ScarletPositive reactionH4 nih.gov
Noctiluca miliarisAlkaline Biebrich ScarletPositive reactionH4 nih.gov
Oxyrrhis marinaVarious cytochemical methods (incl. Biebrich Scarlet)DemonstratedH4 nih.gov

Advanced Methodologies Employing Biebrich Scarlet in Biological and Biomedical Research

Innovations in Histological and Cytological Staining Protocols

Biebrich scarlet is a key component in several established and refined staining protocols, enabling researchers and pathologists to gain insights into tissue morphology and cellular structures.

Refinements in Masson's Trichrome Staining with Biebrich Scarlet

Masson's trichrome staining is a widely used technique for visualizing connective tissue, muscle, and other cellular elements. Biebrich scarlet is frequently incorporated into this protocol, often as a substitute for or in combination with Acid fuchsin, to enhance differential staining. dawnscientific.combiognost.combiognost.comstainsfile.comgspchem.comwikipedia.orgnih.gov

The principle behind its use in Masson's trichrome involves Biebrich scarlet, an acid dye, binding to acidophilic components within the tissue. utah.eduatlanticoer-relatlantique.ca This initial staining is followed by differentiation steps that selectively remove the dye from certain structures, allowing for subsequent counterstaining and clear differentiation of various tissue elements. saffronscientific.comcabidigitallibrary.orgmicrobenotes.com

In Masson's trichrome protocols that utilize Biebrich scarlet, the Biebrich scarlet-acid fuchsin solution is primarily responsible for staining the cytoplasm and muscle fibers red or pink. wikipedia.orgcabidigitallibrary.orgmicrobenotes.comroche.com This differential staining is crucial for distinguishing muscle tissue from collagenous connective tissue. Biebrich scarlet is known as a biological stain for cytoplasm. dawnscientific.comgspchem.comresearchgate.netennoreindiachemicals.com It is particularly effective in binding to the cytoplasmic granules of eosinophils, making it useful for their identification in tissue samples. dawnscientific.comgspchem.comennoreindiachemicals.comwmich.edu Granules of macrophages and granular lymphocytes can also be stained by Biebrich scarlet. dawnscientific.comgspchem.comwmich.edu

While Biebrich scarlet initially stains various tissue components, including collagen, its role in collagen visualization within Masson's trichrome is indirect but essential. The Biebrich scarlet-acid fuchsin mixture stains collagen red in an early step of the protocol. utah.eduatlanticoer-relatlantique.casaffronscientific.commicrobenotes.com However, a subsequent treatment with phosphomolybdic or phosphotungstic acid differentiates the staining, effectively removing the Biebrich scarlet and Acid fuchsin from the collagen fibers. utah.eduatlanticoer-relatlantique.casaffronscientific.comcabidigitallibrary.orgmicrobenotes.com This removal allows the collagen to be selectively counterstained by a different dye, typically Aniline (B41778) blue, resulting in blue-stained collagen fibers, a hallmark of Masson's trichrome. utah.eduatlanticoer-relatlantique.casaffronscientific.comcabidigitallibrary.orgmicrobenotes.com This differentiation step is a key methodological enhancement that enables clear visualization and assessment of collagen distribution and content. saffronscientific.comcabidigitallibrary.orgmicrobenotes.com

Masson's trichrome staining protocols incorporating Biebrich scarlet are widely applied to formalin-fixed paraffin-embedded (FFPE) tissue sections, a standard preparation method in histology. microbenotes.comroche.comihcworld.comemory.eduabcam.combiotna.net Optimization for FFPE sections often involves steps such as deparaffinization and rehydration. microbenotes.comihcworld.comemory.edubiotna.net Bouin's solution is frequently used as a fixative or a post-fixative step for formalin-fixed tissues to improve the quality of the trichrome stain. atlanticoer-relatlantique.casaffronscientific.commicrobenotes.comroche.comihcworld.comemory.eduabcam.combiotna.net While primarily optimized for FFPE sections, some protocols indicate that the method may be adapted for use with frozen sections, although this may necessitate further optimization by the user. microbenotes.comihcworld.comemory.eduabcam.combiotna.net

Methodological Enhancements for Collagen Fiber Visualization

Utilization in Shorr's Solution for Hormonal Cytodiagnostic Research

Biebrich scarlet is a recognized component of Shorr's solution, a staining mixture historically and currently used in cytology. dawnscientific.combiognost.combiognost.commorphisto.desigmaaldrich.comhistoline.comhistoline.com Shorr's solution is particularly valuable in hormonal cytodiagnostics, where it is employed for monitoring cyclic changes related to ovarian activity. dawnscientific.combiognost.combiognost.com The solution facilitates the detailed examination and identification of various cell types, contributing to diagnostic assessments. morphisto.de Shorr's technique is considered a satisfactory and less expensive option for hormonal work compared to other cytological staining methods. jogi.co.in The composition of Shorr's solution typically includes Biebrich scarlet, Orange G, and often Fast Green FCF, dissolved in ethanol, along with phosphotungstic and phosphomolybdic acids. morphisto.dejogi.co.in

Development of Fluorescent Staining Techniques with Biebrich Scarlet

Applications in Specific Cellular Identification (e.g., Eosinophils)

Biebrich scarlet is particularly useful for the specific identification of certain cell types, notably eosinophils. The dye exhibits a strong affinity for the cytoplasmic granules of eosinophils, leading to their selective staining. macsenlab.comwikipedia.orgmacsenlab.com This property makes it a component in various staining protocols aimed at highlighting these granules in tissue samples. macsenlab.comsigmaaldrich.com Beyond eosinophils, Biebrich scarlet has also been noted to stain the granules of macrophages and granular lymphocytes. macsenlab.comwikipedia.orgmacsenlab.com

Modifications to standard staining techniques, such as Luna's technique, have incorporated Biebrich scarlet to improve the visualization and quantitation of eosinophils in specific tissues like the hamster cheek pouch. wikidata.org In such modifications, Biebrich scarlet is used to selectively stain eosinophils red against a contrasting background, facilitating their identification, especially in cases where their morphology might differ from those in other tissues. wikidata.org This selective staining enhances the observation of granules within the cytoplasm and can support automated image analysis. wikidata.org

Enhancement of Three-Dimensional Imaging in Confocal Microscopy

Fluorescent stains offer advantages over traditional dyes in microscopy, including improved three-dimensional imaging and enhanced clarity of labeled objects. wikipedia.org Biebrich scarlet has been explored as a fluorescent stain for examining cells. wikipedia.org Fluorescent markers, like Biebrich scarlet in its appropriate form, can provide better three-dimensional rendering compared to conventional bright field stains. wikipedia.org Their use in conjunction with techniques such as confocal laser-scanning microscopy allows for optical sectioning, which limits the detection of light to a small section of the sample, thereby reducing background noise and improving contrast and clarity for labeled structures in thick biological specimens. wikipedia.orgCurrent time information in San Francisco, CA, US.nih.gov This capability is crucial for obtaining high-resolution three-dimensional datasets of cellular and tissue structures. Current time information in San Francisco, CA, US.nih.gov

pH-Dependent Selective Staining of Extremely Basic Proteins

A notable characteristic of Biebrich scarlet is its ability to selectively stain extremely basic proteins, particularly when applied in alkaline solutions. macsenlab.comwikipedia.org The staining affinity of Biebrich scarlet is dependent on pH, allowing for differentiation of tissue sites based on their relative basicity. fishersci.ca Studies employing staining at graded alkaline pH levels with sulfonated dyes like Biebrich scarlet have demonstrated that different protein-rich sites exhibit varying degrees of staining depending on the pH. fishersci.ca Some structures may stain at a lower alkaline pH (e.g., pH 6.0) but not at higher levels (e.g., pH 8.0 or above), while others show maximal staining at higher alkaline pH values (up to pH 9.3) or remain strongly stained even at very high pH (e.g., pH 10.3). fishersci.ca This pH-dependent behavior is attributed to the interaction of the anionic dye with positively charged amino acid residues in proteins. The most strongly basic sites tend to be more resistant to treatments that would typically reduce acidophilia, such as nitrosation, acetylation, or formaldehyde (B43269) exposure. fishersci.ca Microspectrophotometric analysis can be used to further study the staining characteristics of basic protein-rich sites stained with Biebrich scarlet. fishersci.com

Quantitative and Qualitative Assessment of Tissue Fibrosis

Biebrich scarlet is a key component in various trichrome staining methods, most notably Masson's trichrome stain, which are widely used for the qualitative and quantitative assessment of tissue fibrosis. suvidhinathlab.comrsc.orgwikipedia.orgnih.govfishersci.comexportersindia.com In Masson's trichrome staining, Biebrich scarlet is typically used in combination with acid fuchsin to stain muscle fibers, cytoplasm, and erythrocytes red. suvidhinathlab.comrsc.orgwikipedia.orgnih.govfishersci.combenthamscience.com Subsequently, a differentiating agent, often phosphotungstic or phosphomolybdic acid, is applied to remove the red stain from collagen fibers, allowing them to be counterstained blue or green by dyes like aniline blue or light green. suvidhinathlab.comrsc.orgwikipedia.orgnih.govfishersci.comexportersindia.combenthamscience.comfishersci.fi This differential staining clearly distinguishes collagenous connective tissue from other tissue components, making it invaluable for identifying and evaluating the extent of fibrosis in various organs, including the liver, heart, and lungs. suvidhinathlab.comrsc.orgbenthamscience.comuni.lu The intensity and distribution of the collagen staining can be assessed qualitatively by visual inspection or quantitatively using image analysis techniques to determine the fibrotic area. fishersci.comuni.lu

Analytical Techniques for Protein Detection and Characterization

Biebrich scarlet is also applied in analytical techniques for the detection and characterization of proteins, leveraging its ability to interact with these biomolecules.

Application of Resonance Rayleigh Scattering for Protein Detection in HPLC

Resonance Rayleigh Scattering (RRS) is an analytical technique that can be coupled with High-Performance Liquid Chromatography (HPLC) for the separation and detection of proteins. labsolu.canih.gov The principle behind this application involves the formation of an ion-association complex between Biebrich scarlet and proteins, which leads to a change in the RRS intensity. labsolu.canih.govamericanelements.comresearchgate.net An HPLC-RRS system can be established by modifying a standard HPLC instrument and using a fluorescence detector for RRS signal detection. labsolu.canih.gov

This method has been successfully applied for the separation and determination of various proteins, including cytochrome c, lysozyme (B549824), human serum albumin (HSA), and gamma-globulin. labsolu.canih.gov The method demonstrates sensitivity with reported limits of detection (LOD) in the microgram per milliliter range and exhibits a linear range between peak area and protein concentration. labsolu.canih.gov For example, linear ranges and LODs have been determined for specific proteins:

ProteinLinear Range (µg/mL)LOD (µg/mL)Linear Regression Coefficient
Cytochrome c0.20 - 3.00.2 - 1.0> 0.99
Lysozyme0.25 - 2.50.2 - 1.0> 0.99
HSA1.5 - 100.2 - 1.0> 0.99
gamma-Globulin2.0 - 150.2 - 1.0> 0.99

This HPLC-RRS method utilizing Biebrich scarlet has been applied for the synchronous determination of HSA and gamma-globulin in human serum samples. labsolu.canih.gov

Spectrophotometric Titration for Dye-Protein Binding Analysis

Spectrophotometric titration and difference spectroscopy are valuable techniques for analyzing the binding interactions between dyes and proteins. Biebrich scarlet has been used as a reporter group in spectrophotometric studies to investigate its binding to proteins like lysozyme. By measuring changes in absorbance at specific wavelengths during the titration of a protein solution with Biebrich scarlet, researchers can determine binding constants and analyze binding isotherms.

Studies have investigated the binding of Biebrich scarlet and other anionic azo dyes to proteins such as hen egg white lysozyme at specific pH and temperature conditions. These analyses, often based on stepwise binding schemes and nonlinear regression, allow for the evaluation of individual binding constants for multiple binding steps. The binding behavior, including cooperativity, can be examined in relation to the structural differences between dyes and the distribution of charged residues on the protein. For instance, the binding of Biebrich scarlet to lysozyme has been characterized, and dissociation constants have been determined using spectrophotometric titration techniques.

UV-VIS Spectrometry, Fluorophotometry, and Circular Dichroism in Protein Interaction Studies

Spectroscopic methods provide valuable insights into the binding characteristics and conformational changes of proteins upon interaction with ligands like Biebrich scarlet. UV-VIS spectrometry, fluorophotometry, and circular dichroism (CD) are commonly employed techniques for this purpose.

Studies have investigated the non-specific interactions of Biebrich scarlet with various model proteins, including bovine serum albumin (BSA), ovalbumin, poly-L-lysine, and hemoglobin, utilizing UV-VIS spectrometry, fluorophotometry, and circular dichroism melting techniques. researchgate.netludist.com.cnresearchgate.netresearchgate.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These investigations aim to understand the binding mechanisms and the effects of such interactions on protein structure. researchgate.netludist.com.cn

Biebrich scarlet is known to bind strongly to certain proteins, and this binding can be associated with observable spectral changes. For instance, the interaction of Biebrich scarlet with α-chymotrypsin has been characterized by a red shift in the visible spectrum of the dye, accompanied by a characteristic difference spectrum with a maximum at 550 mµ and a Δεm of 11,700. researchgate.net This spectral perturbation indicates the formation of a protein-dye complex. researchgate.net The dye has been shown to bind at the active site region of α-chymotrypsin and can be displaced by substrates, competitive inhibitors, and active site reagents. researchgate.net

The binding of anionic azo compounds like Biebrich scarlet to peptide chains has been studied to understand the effect of such non-specific binding on protein structure. ludist.com.cn Using molecular spectrometry, the non-covalent interactions of Biebrich scarlet with model proteins have been investigated in detail. ludist.com.cn It has been inferred that an ion-pair electrostatic interaction initially fixes the azo compound to basic amino acid residues, followed by the collective action of other non-covalent bonds, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. ludist.com.cn This combination of bonds can lead to a change in the secondary conformation of the protein, potentially from a β-sheet to a helix. ludist.com.cn

UV-VIS spectrometry can be used to determine binding parameters. For the BSA-Biebrich scarlet complex, optimal binding has been observed at pH 3.76, with selected wavelengths of 500 and 564 nm used for measurements. ludist.com.cn The variation in absorbance ratios with protein concentration can be used to fit models and determine parameters like the saturation binding number. ludist.com.cn

Circular dichroism spectroscopy is a powerful tool for monitoring changes in the secondary structure of proteins upon ligand binding. mdpi.com While potentially less sensitive than fluorescence techniques, CD allows for the monitoring of the average global structure of the protein by examining the differential absorbance of left-handed and right-handed circularly polarized light by the peptide units in the far-UV region. mdpi.comyoutube.com Studies using CD have shown that the binding of certain compounds, including azo compounds, can affect the secondary structure of proteins, leading to partial unfolding or changes in helical content. ludist.com.cnmdpi.com

While specific detailed data tables for Biebrich scarlet interactions using these techniques were not extensively available in the search results, the research indicates that these methods are actively employed to characterize the binding and conformational effects of Biebrich scarlet on proteins. The spectral changes observed in UV-VIS, the alterations in fluorescence properties, and the changes in CD spectra provide evidence of protein-dye complex formation and subsequent structural modifications. researchgate.netludist.com.cnresearchgate.netresearchgate.netresearchgate.net

Biebrich scarlet is a synthetic azo dye with applications in various research fields, including histology and material science. Its chemical structure features multiple azo groups (-N=N-) and sulfonate groups, contributing to its properties as an anionic dye researchgate.net. It is known by several synonyms, including Ponceau BS and Acid Red 66 nih.gov. The disodium (B8443419) salt form is commonly used nih.govgspchem.com.

Physicochemical and Spectroscopic Characterization of Biebrich Scarlet for Research Applications

Spectroscopic Behavior and Deviations from Beer's Law The spectroscopic behavior of Biebrich scarlet is characterized by its absorption in the visible region of the spectrum, which is typical for azo dyes with extended π-electron systemsresearchgate.netias.ac.in. Its maximum absorption wavelength (λmax) is reported to be around 505-510 nmresearchgate.netavantorsciences.com. This strong absorption in the visible range makes it suitable for various optical investigationsresearchgate.netias.ac.in.

While Beer's Law states that the absorbance of a solution is directly proportional to its concentration and the path length of the light, deviations can occur. These deviations can be true deviations due to interactions between analyte molecules at high concentrations, or apparent deviations caused by instrumental factors such as using polychromatic light or stray light slideshare.netlibretexts.org. Chemical deviations can also arise if the analyte participates in equilibrium reactions that change its chemical form and thus its absorptivity with concentration slideshare.netlibretexts.org. In the context of dyes like Biebrich scarlet, which can have complex interactions in solution or within a matrix, deviations from ideal Beer's Law behavior at higher concentrations are possible. Research on the optical limiting behavior of dyes notes that a linear relationship obeying Beer's Law is observed at low input intensities ias.ac.in.

Investigation of Nonlinear Optical Properties in Material Science Research Organic dyes with delocalized π-electron systems, such as Biebrich scarlet, have garnered significant attention in material science due to their potential for exhibiting nonlinear optical (NLO) propertiesresearchgate.netias.ac.in. These properties are crucial for applications in all-optical signal processing, optical switching, and optical power limitingresearchgate.net. The NLO response in organic materials is often rapid, primarily driven by electronic polarizationresearchgate.net.

Studies have investigated the third-order nonlinear optical properties of Biebrich scarlet, particularly when incorporated into host matrices like polyvinyl alcohol (PVA) researchgate.netresearchgate.net. These studies indicate that Biebrich scarlet doped PVA films possess both nonlinear absorption and nonlinear refraction properties researchgate.net.

Z-Scan Technique for Optical Nonlinearity Determination The Z-scan technique is a standard and widely used method for determining the sign and magnitude of nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materialsresearchgate.netias.ac.in. This technique involves translating a sample along the propagation path (the z-axis) of a focused laser beam and measuring the transmitted intensityresearchgate.netias.ac.in.

Research utilizing the Z-scan technique on Biebrich scarlet doped PVA solid films under nanosecond pulsed laser excitation at 532 nm has shown that these films exhibit positive nonlinear refraction (self-focusing) and enhanced nonlinear absorption researchgate.netresearchgate.netresearchgate.net. The effective values of n₂, β, and the real and imaginary parts of the third-order optical nonlinearity (χ⁽³⁾) have been evaluated researchgate.net.

Environmental Remediation and Degradation Research of Biebrich Scarlet

Photocatalytic Degradation Methodologies

Photocatalytic oxidation (PCO) is recognized as an effective method for the degradation of hazardous organic pollutants, including azo dyes like Biebrich scarlet, in aqueous solutions. icontrolpollution.comicontrolpollution.com This process typically involves the use of a photocatalyst and a light source to generate reactive species that break down the dye molecules. icontrolpollution.comicontrolpollution.com

Development and Optimization of Nanophotocatalysts (e.g., TiO₂, ZnO, CdS, ZnS, CuFe-LDH)

Various nanophotocatalysts have been investigated for the decolorization of Biebrich scarlet under UV or visible light irradiation. These include metal oxides and composite materials.

Studies have explored the use of TiO₂, ZnO, CdS, and ZnS nanophotocatalysts under UV light. researchgate.netuniv-perp.fr Among these, ZnO has demonstrated superior photocatalytic activity for Biebrich scarlet decolorization compared to TiO₂, which is attributed to its higher band gap and superior quantum efficiency. researchgate.net

CuFe-layered double hydroxide (B78521) (CuFe-LDH) has also been synthesized and utilized as both an adsorbent and photocatalyst for Biebrich scarlet removal under visible light. tci-thaijo.orgtci-thaijo.org This material, synthesized through precipitation and hydrothermal reaction, exhibits a brucite-like structure decorated with FeOOH, Fe₂O₃, and CuO. tci-thaijo.orgtci-thaijo.org The excellent removal efficiency is attributed to the combined effects of CuFe-LDH and the semiconducting properties of the decorating oxides. tci-thaijo.org

Another promising material is the ZnO-SnO₂ nanocomposite, fabricated via a one-pot co-precipitation method. nih.gov This n-n-type nanocomposite has shown high efficiency in degrading Biebrich scarlet under UV-C light (UV₂₅₄). nih.gov

Methylene blue immobilized resin (MBIR) Dowex-1x8 has also been employed as a heterogeneous photocatalyst for the degradation of Biebrich scarlet textile dye. orientjchem.orgresearchgate.netorientjchem.org

Influence of Environmental Parameters on Degradation Efficiency (pH, Catalyst Concentration, Dye Concentration)

The efficiency of photocatalytic degradation of Biebrich scarlet is significantly influenced by various environmental parameters.

pH: The pH of the solution plays a crucial role in the photodegradation process. For TiO₂ photocatalysis, the surface charge of the catalyst and the speciation of the dye are affected by pH, which in turn alters the adsorption of the dye onto the catalyst surface and the reaction conditions. icontrolpollution.com Studies have investigated the effect of pH in ranges such as 3–11. researchgate.netuniv-perp.fr For ZnO-SnO₂ nanocomposites, an optimum pH of 6 has been reported for high degradation efficiency. nih.gov In the case of MBIR Dowex-1x8, an optimum pH of 7.5 has been found for maximum degradation. researchgate.netorientjchem.org

Catalyst Concentration: The concentration of the photocatalyst affects the degradation rate. Increasing the catalyst dose generally leads to a higher degradation efficiency due to a greater active surface area and more active sites available for the reaction. researchgate.neticontrolpollution.com However, exceeding an optimum catalyst concentration can lead to decreased efficiency due to light scattering, which inhibits photons from reaching the catalyst surface. researchgate.net For TiO₂ nanoparticles, increasing catalyst loading causes higher degradation efficiency. icontrolpollution.com Studies have explored catalyst doses in ranges such as 0.25–1.25 g/L for ZnO. researchgate.netuniv-perp.fr An optimum TiO₂ concentration of 0.2 g/L has been reported in one study. icontrolpollution.com For MBIR Dowex-1x8, an optimum photocatalyst loading dose of 2.0 g has been determined. researchgate.netorientjchem.org

Dye Concentration: The initial concentration of Biebrich scarlet dye is another important factor. Generally, increasing the initial dye concentration decreases the degradation efficiency. icontrolpollution.comorientjchem.org This is because higher dye concentrations can reduce the penetration of light to the photocatalyst surface and may lead to the saturation of active sites on the catalyst. researchgate.neticontrolpollution.comorientjchem.org Studies have investigated initial dye concentrations in ranges such as 5–100 mg/L. researchgate.netuniv-perp.fr Complete removal efficiency can be achieved at lower concentrations within shorter times. researchgate.net

Data on the influence of these parameters can be summarized in tables based on specific research findings.

ParameterRange Studied (example)Observed Effect on Degradation EfficiencyOptimum Value (example)Source
pH3–11 researchgate.netuniv-perp.frVaries with catalyst; affects surface charge and dye speciation. icontrolpollution.com6 (ZnO-SnO₂) nih.gov, 7.5 (MBIR Dowex-1x8) researchgate.netorientjchem.org researchgate.neticontrolpollution.comuniv-perp.frnih.govresearchgate.netorientjchem.org
Catalyst Concentration0.25–1.25 g/L (ZnO) researchgate.netuniv-perp.frIncreases with concentration up to an optimum, then may decrease due to light scattering. researchgate.neticontrolpollution.com0.2 g/L (TiO₂) icontrolpollution.com, 2.0 g (MBIR Dowex-1x8) researchgate.netorientjchem.org researchgate.neticontrolpollution.comicontrolpollution.comuniv-perp.frresearchgate.netorientjchem.org
Dye Concentration5–100 mg/L researchgate.netuniv-perp.frDecreases with increasing initial concentration. icontrolpollution.comorientjchem.orgLower concentrations show higher efficiency. researchgate.net researchgate.neticontrolpollution.comuniv-perp.frorientjchem.org

Reusability and Stability of Photocatalytic Materials

The reusability and stability of photocatalytic materials are critical factors for their practical application in wastewater treatment. Research has demonstrated that several photocatalysts used for Biebrich scarlet degradation exhibit good reusability and stability over multiple cycles.

ZnO nanoparticles synthesized by the precipitation method have shown excellent reusability in photocatalytic decolorization experiments. researchgate.netuniv-perp.fr Similarly, the fabricated ZnO-SnO₂ nanocomposite was found to be reusable for up to 8 times while maintaining its catalytic performance. nih.gov CuFe-LDH decorated with FeOOH, Fe₂O₃, and CuO also exhibited high stability and reusability. tci-thaijo.org

Studies on other photocatalytic systems for dye degradation, including those involving g-C₃N₄ composites, have also reported excellent stability and recyclability over several cycles, maintaining high degradation efficiency. mdpi.com

Adsorption-Based Removal Strategies

Adsorption is another widely used method for dye removal from wastewater, known for its low cost, ease of application, and selectivity. researchgate.netresearchgate.net This process involves the uptake of dye molecules onto the surface of an adsorbent material.

Efficacy of Layered Double Hydroxides (LDH) as Adsorbents

Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) that have shown efficacy in adsorbing anionic dyes like Biebrich scarlet. researchgate.netuobaghdad.edu.iqdeswater.com Their positively charged layers and exchangeable interlayer anions make them suitable for capturing anionic species from water. tci-thaijo.org

Native Mg–Al–CO₃ LDH and its calcined form (CLDH) have been investigated for their adsorptive affinity for Biebrich scarlet. researchgate.netdeswater.com Studies have shown that the adsorption kinetics of Biebrich scarlet onto these materials best fit a pseudo-second-order model, suggesting that the adsorption process is controlled by the reaction rate between dye molecules and the adsorbent surface. researchgate.netdeswater.com Equilibrium data for both LDH and CLDH are in accordance with both Sips and Langmuir isotherm models. researchgate.netdeswater.com

The adsorption capacity of CLDH has been found to be almost independent of the initial pH, while the capacity of non-calcined LDH is lower in neutral and alkaline conditions compared to acidic pH. researchgate.netdeswater.com The adsorption process using these materials has also been found to be spontaneous and endothermic. researchgate.netdeswater.com

CuFe-LDH has also been shown to have a high maximum adsorption capacity for removing Biebrich scarlet in water through electrostatic interaction. tci-thaijo.org

Application of Magnetic Zeolite Adsorbents

Magnetic zeolite adsorbents have been explored for the removal of Biebrich scarlet from aqueous solutions, combining the adsorptive properties of zeolites with magnetic separability for easier recovery after treatment. researchgate.netscirp.orgdntb.gov.ua

Magnetic Fe₃O₄ zeolite 13X (Fe₃O₄/13X) has been studied for the removal of anionic Biebrich scarlet dye. researchgate.net Zeolites synthesized for this purpose have been characterized by their large surface area and pore size, which are favorable for adsorption. researchgate.net

Studies investigating the adsorption of Biebrich scarlet onto magnetic zeolite 13X have examined the effects of parameters such as pH, dye concentration, contact time, and adsorbent dose. researchgate.net The adsorption kinetics often follow a pseudo-second-order model, and equilibrium data can be described by isotherm models like Langmuir and Freundlich. researchgate.net

Optimized conditions for the removal of other dyes using magnetic zeolites synthesized from materials like fly ash have shown high removal efficiencies. researchgate.net While specific detailed findings for Biebrich scarlet removal using magnetic zeolite 13X regarding optimal parameters and maximum adsorption capacity were not explicitly detailed in the provided snippets beyond its application, the research confirms the investigation of this material for Biebrich scarlet removal. dntb.gov.ua

Kinetic and Isotherm Modeling of Adsorption Processes

Adsorption is a widely studied method for the removal of Biebrich scarlet from wastewater. Various materials have been investigated as adsorbents, including treated leather wastes and layered double hydroxides. semanticscholar.orguobaghdad.edu.iqresearchgate.netdeswater.com Studies employing chromium tanned leather wastes (CTLW) and vegetable tanned leather wastes (VTLW) as low-cost adsorbents demonstrated their potential for removing Biebrich scarlet. semanticscholar.orguobaghdad.edu.iqresearchgate.net The adsorption process using these materials was analyzed using both Langmuir and Freundlich isotherm models. semanticscholar.orguobaghdad.edu.iqresearchgate.net Results indicated that the Langmuir model provided a good fit for the equilibrium data, suggesting a monolayer adsorption process. semanticscholar.orguobaghdad.edu.iqresearchgate.net The maximum adsorption capacities reported were 73.5294 mg/g for CTLW and 78.1250 mg/g for VTLW. semanticscholar.orguobaghdad.edu.iqresearchgate.net

Kinetic studies of Biebrich scarlet adsorption onto leather wastes found that the process followed a pseudo-second-order kinetic model, with high correlation coefficients (R² > 0.9982 for CTLW and > 0.9900 for VTLW). semanticscholar.orguobaghdad.edu.iqresearchgate.net This suggests that the adsorption rate is primarily controlled by the chemical interaction between the dye molecules and the adsorbent surface. deswater.com

Another study utilizing calcined and non-calcined Mg–Al layered double hydroxides (LDH and CLDH) as adsorbents also investigated the adsorption kinetics and isotherms of Biebrich scarlet removal. deswater.com The sorption kinetics data for both adsorbents best fitted a pseudo-second-order model, indicating that the adsorption process is controlled by the reaction rate. deswater.com Equilibrium data for both LDH and CLDH were in accordance with both Sips and Langmuir isotherm models. deswater.com The adsorption process using these layered double hydroxides was found to be spontaneous and endothermic. deswater.com

Data from adsorption studies:

Adsorbent Type Isotherm Model Fit Kinetic Model Fit Maximum Adsorption Capacity (mg/g) R² (Kinetic Model)
Chromium Tanned Leather Waste (CTLW) Langmuir Pseudo-second-order 73.5294 > 0.9982
Vegetable Tanned Leather Waste (VTLW) Langmuir Pseudo-second-order 78.1250 > 0.9900
Layered Double Hydroxide (LDH) Sips and Langmuir Pseudo-second-order Not specified in snippet Best fit

Bioremediation Approaches

Bioremediation, employing microorganisms or their enzymes, offers an attractive and environmentally friendly solution for the degradation of textile dyes like Biebrich scarlet. core.ac.ukupm.edu.my

Enzymatic Degradation Using Lignin (B12514952) Peroxidase

Enzymatic degradation using ligninolytic enzymes, particularly from white-rot fungi, has shown potential for the decolourization of azo dyes. wikipedia.orgupm.edu.my While lignin peroxidase (LiP) is a key ligninolytic enzyme, some studies investigating azo dye degradation by fungi have primarily detected laccase activity rather than lignin peroxidase. core.ac.ukupm.edu.my For instance, one study on a locally isolated ligninolytic fungus capable of degrading Biebrich scarlet and other azo dyes found only the presence of laccase, with lignin peroxidase and manganese peroxidase not detected. core.ac.ukupm.edu.my However, degradation of Biebrich scarlet has been observed using lignin peroxidase enzymes from wood-rotting fungi in the presence of mediators. wikipedia.org

Coagulation-Flocculation with Natural Organic Polymers

Coagulation-flocculation is an efficient method for color removal from wastewater, involving the destabilization and aggregation of dye particles. unizik.edu.ngicm.edu.plresearchgate.net Natural organic polymers (NOPs) have been evaluated as coagulants for the decolourization of anionic synthetic dyes like Biebrich scarlet (Acid Red 66). unizik.edu.ngresearchgate.net Studies have investigated the effectiveness of coagulants derived from plant seeds, such as Brachystegia eurycoma (BEC) and Vigna subterranean (VSC). unizik.edu.ngresearchgate.net

The coagulation-flocculation process using these natural organic polymers has been analyzed using kinetic models. unizik.edu.ngresearchgate.net The kinetics of the coagulation-flocculation process using BEC and VSC conformed to a pseudo-second-order model, indicated by correlation coefficients (R²) greater than 0.990. unizik.edu.ngresearchgate.net This suggests that chemisorption is the rate-controlling step in the process. unizik.edu.ngresearchgate.net The modeling also revealed that particle adsorption onto the polymer surfaces primarily occurs as a monomolecular layer. unizik.edu.ngresearchgate.net

Studies have determined the efficiency of these natural coagulants for Biebrich scarlet removal. Using BEC and VSC, removal efficiencies of 82.0% and 97.7%, respectively, were achieved under optimal conditions (pH 2, specific coagulant dosages, dye concentration, time, and temperature). unizik.edu.ng The coagulation time (Tag) was found to be relatively rapid, at 22.42 minutes for BEC and 27.92 minutes for VSC. unizik.edu.ng

Data from coagulation-flocculation studies:

Coagulant Type Kinetic Model Fit R² (Kinetic Model) Optimal Removal Efficiency (%) Coagulation Time (min)
Brachystegia eurycoma (BEC) Pseudo-second-order > 0.990 82.0 22.42

Q & A

Q. What are the primary applications of Biebrich Scarlet in histopathological staining, and what protocols ensure optimal results?

Biebrich Scarlet is widely used in trichrome staining (e.g., Masson’s Trichrome) to differentiate cellular components. Key steps include:

  • Sequential staining with Weigert’s iron hematoxylin (nuclei), Biebrich Scarlet-acid fuchsin (cytoplasm, muscle, keratin), and aniline blue (collagen, mucin) .
  • Optimization of staining duration (5–10 minutes) and differentiation in phosphomolybdic-phosphotungstic acid to enhance contrast .
  • Validation of dye concentration (e.g., 1% solution) and pH stability (acidic conditions preferred for protein binding) .

Q. What spectroscopic methods validate Biebrich Scarlet’s interactions with biomolecules?

UV-VIS spectrometry and fluorophotometry are standard for studying non-specific interactions with proteins (e.g., bovine serum albumin, hemoglobin):

  • Measure absorbance shifts at 520–540 nm to track dye-protein binding .
  • Use fluorescence quenching to assess binding constants (e.g., Stern-Volmer plots) .
  • Circular dichroism (CD) can monitor conformational changes in proteins upon dye binding .

Q. What safety protocols are essential when handling Biebrich Scarlet in laboratory settings?

  • Use personal protective equipment (gloves, goggles) due to potential skin/eye irritation .
  • Store in sealed containers away from oxidizers; dispose via hazardous waste protocols .
  • Monitor air quality in workspaces to avoid inhalation of aerosolized particles .

Advanced Research Questions

Q. How can researchers design experiments to study Biebrich Scarlet’s adsorption kinetics using sustainable adsorbents?

  • Adsorbent Preparation : Use chromium-tanned (CTLW) or vegetable-tanned leather waste (VTLW) as eco-friendly adsorbents. Pre-treat materials via washing and drying .
  • Kinetic Models : Apply pseudo-first-order (Lagergren) or pseudo-second-order models to analyze time-dependent adsorption .
  • Isotherm Analysis : Fit data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surface) models. Calculate maximum adsorption capacity (Qmax) .

Q. What strategies resolve inconsistencies in data from Biebrich Scarlet’s non-specific protein interactions?

  • Controlled Variables : Standardize buffer pH (e.g., 6.0–7.4) and ionic strength to minimize variability in binding assays .
  • Competitive Binding Assays : Introduce competitors (e.g., serum albumin) to isolate specific vs. non-specific interactions .
  • Multi-Method Validation : Cross-validate results using UV-VIS, fluorescence, and CD to confirm binding mechanisms .

Q. How can thermodynamic parameters be analyzed in Biebrich Scarlet adsorption studies?

  • Temperature Dependence : Conduct experiments at 25°C, 35°C, and 45°C to calculate ΔG (Gibbs free energy), ΔH (enthalpy), and ΔS (entropy) .
  • Van’t Hoff Analysis : Plot ln(Kd) vs. 1/T to derive ΔH and ΔS from slope and intercept .
  • Error Mitigation : Replicate experiments to account for adsorbent heterogeneity and dye degradation at elevated temperatures .

Q. How can Biebrich Scarlet be applied beyond histopathology, such as in vascular biology studies?

  • Red Blood Cell (RBC) Detection : Use Biebrich Scarlet staining to identify RBCs in tumor vasculature studies, paired with anti-CD34 endothelial markers .
  • Protocol Adaptation : Optimize dye concentration (0.5–1.0%) and fixation methods (e.g., paraformaldehyde) for tissue-specific permeability .

Methodological Notes

  • Data Presentation : Avoid redundancy; use tables for adsorption parameters (e.g., Qmax, Kd) and figures for spectroscopic trends .
  • Ethical Reporting : Disclose conflicts of interest (e.g., adsorbent sources) and cite foundational studies (e.g., Gao et al., 2008) .
  • Reproducibility : Provide detailed protocols in supplementary materials, including dye preparation steps and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.